![molecular formula C18H16N2O2S2 B2537580 N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide CAS No. 268733-50-2](/img/structure/B2537580.png)
N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide
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Overview
Description
This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . It is a small molecule with a chemical formula of C9H11N3O2S .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound’s structure suggests potential as a building block for drug development. Researchers have explored its derivatives as ligands for specific receptors. The piperazine-fused triazoles, based on the [1,2,4]triazolo[4,3-a]pyrazine platform, offer opportunities for creating novel therapeutic agents . Further synthetic applications of these derivatives may lead to promising drug candidates.
Mechanism of Action
Mechanism of Action of N-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide
Target of Action The primary target of N-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action While the exact interaction between N-(4-oxo-5,6,7,8-tetrahydro-1This inhibition could lead to alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways Given its target, it is likely involved in pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics The ADME properties of N-(4-oxo-5,6,7,8-tetrahydro-1Information about its absorption, distribution, metabolism, and excretion is currently unavailable .
Result of Action The molecular and cellular effects of N-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide’s action are likely related to its inhibition of Serine/threonine-protein kinase Chk1. This could potentially lead to alterations in cell cycle progression and DNA repair mechanisms .
Action Environment The influence of environmental factors on the action, efficacy, and stability of N-(4-oxo-5,6,7,8-tetrahydro-1Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-14(10-11-6-2-1-3-7-11)19-18-20-16-15(17(22)24-18)12-8-4-5-9-13(12)23-16/h1-3,6-7H,4-5,8-10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOOHUJUFYJTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide |
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